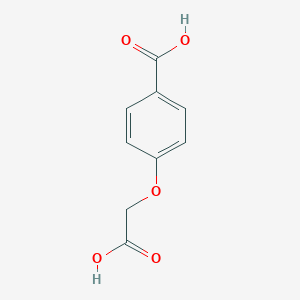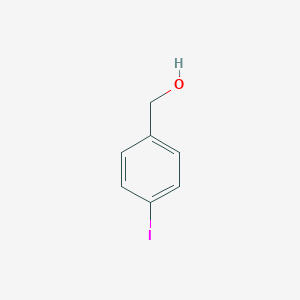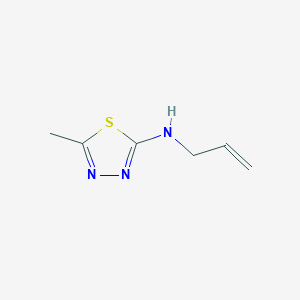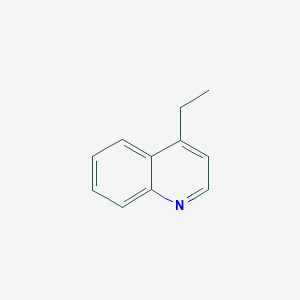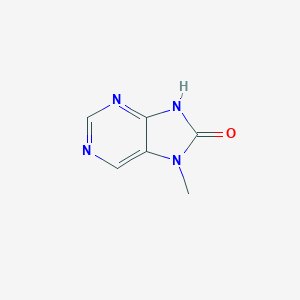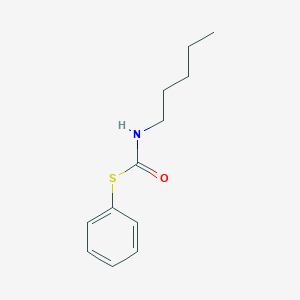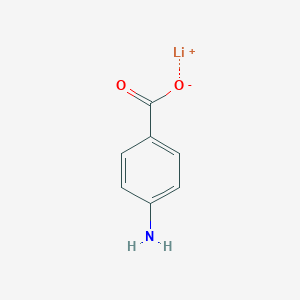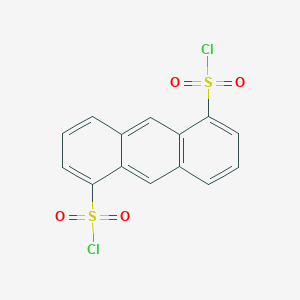
3-Picoline, 6-(tert-butylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Picoline, 6-(tert-butylthio)- is a chemical compound that belongs to the family of pyridines. It is widely used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 3-Picoline, 6-(tert-butylthio)- is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the tert-butylthio group. This group enhances the reactivity of the molecule and allows it to react with a wide range of electrophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Picoline, 6-(tert-butylthio)- are not well studied. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions. It is also non-carcinogenic and non-mutagenic, making it a safe compound to work with in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Picoline, 6-(tert-butylthio)- is its versatility in organic synthesis. It can be used as a building block for the synthesis of other compounds, and it has shown potential as a fluorescent probe for the detection of reactive oxygen species in cells. However, one limitation of this compound is its high cost, which may limit its use in some research applications.
Orientations Futures
There are several future directions for research on 3-Picoline, 6-(tert-butylthio)-. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the exploration of its potential as a fluorescent probe for the detection of other reactive species in cells. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis method of 3-Picoline, 6-(tert-butylthio)- involves the reaction of 3-Picoline with tert-Butyl mercaptan in the presence of a catalyst such as trifluoroacetic acid. The reaction takes place at room temperature and yields a high purity product. This method has been optimized to produce 3-Picoline, 6-(tert-butylthio)- in large quantities and with high efficiency.
Applications De Recherche Scientifique
3-Picoline, 6-(tert-butylthio)- has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other compounds due to its unique chemical properties. It is also used as a reagent in organic synthesis, specifically in the formation of carbon-carbon and carbon-heteroatom bonds. Additionally, 3-Picoline, 6-(tert-butylthio)- has shown potential as a fluorescent probe for the detection of reactive oxygen species in cells.
Propriétés
| 18794-46-2 | |
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
2-tert-butylsulfanyl-5-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-9(11-7-8)12-10(2,3)4/h5-7H,1-4H3 |
Clé InChI |
OUDGLQWZPAJMRA-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)SC(C)(C)C |
SMILES canonique |
CC1=CN=C(C=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



